2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione
Description
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes both methoxy and nitro functional groups
Properties
Molecular Formula |
C21H14N2O6 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O6/c1-28-15-7-5-13(6-8-15)22-20(24)18-10-9-17(12-19(18)21(22)25)29-16-4-2-3-14(11-16)23(26)27/h2-12H,1H3 |
InChI Key |
JZHCLYWPAZPYIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Methoxy Group: This step often involves the use of methoxy-containing reagents under specific conditions to ensure selective substitution.
Attachment of the Nitro Group: The nitro group is usually introduced through nitration reactions, which require careful control of temperature and reaction time to avoid over-nitration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under controlled conditions.
Major Products
Oxidation: Products may include methoxybenzoic acid or methoxybenzaldehyde.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives can be formed.
Scientific Research Applications
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other isoindole derivatives, such as:
Uniqueness
The presence of both methoxy and nitro groups in 2-(4-METHOXYPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.
Biological Activity
2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione is a complex organic compound with potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the isoindole family and features both methoxy and nitro substituents that influence its reactivity and biological interactions. The molecular formula is , and it has a unique arrangement of aromatic rings which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 376.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 3.45 |
The biological activity of 2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, particularly those involved in cancer cell proliferation.
- Receptor Modulation : It may modulate the activity of specific receptors linked to inflammatory responses and cancer pathways.
- Redox Activity : The nitro group can participate in redox reactions, potentially leading to oxidative stress in targeted cells.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrate that it can inhibit the growth of breast cancer (MCF-7) and other tumor cell lines.
- Case Study : In a study assessing the antiproliferative effects on MCF-7 cells, the compound showed an IC50 value of approximately 15 μM, indicating moderate potency compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6.
- Research Findings : In a controlled study, administration of the compound led to a significant decrease in paw edema in rats induced by carrageenan, suggesting potential for therapeutic use in inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that 2-(4-Methoxyphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
